2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate
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Overview
Description
2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate is a complex organic compound with a unique structure that includes a chlorinated ethyl group, an indolium core, and a hydrogen sulphate counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate typically involves multiple steps, starting with the preparation of the indolium core. This can be achieved through a series of condensation reactions involving o-toluidine and other precursors. The chlorinated ethyl group is introduced via nucleophilic substitution reactions, where an appropriate chlorinated reagent reacts with an amine group on the indolium core .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the chlorinated ethyl group.
Substitution: Nucleophilic substitution reactions are common, where the chlorinated ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkali metal hydroxides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate involves its interaction with specific molecular targets. The chlorinated ethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The indolium core may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloroethyl vinyl ether: Shares the chlorinated ethyl group but lacks the indolium core.
Bis(2-chloroethyl) ether: Contains two chlorinated ethyl groups but a different core structure.
2-Chloroethyl methyl ether: Similar chlorinated ethyl group with a different ether linkage
Uniqueness
2-(2-(4-((2-Chloroethyl)ethylamino)-o-tolyl)vinyl)-1,3,3-trimethyl-3H-indolium hydrogen sulphate is unique due to its combination of a chlorinated ethyl group and an indolium core, which imparts distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
85187-84-4 |
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Molecular Formula |
C24H31ClN2O4S |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-ethyl-3-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;hydrogen sulfate |
InChI |
InChI=1S/C24H30ClN2.H2O4S/c1-6-27(16-15-25)20-13-11-19(18(2)17-20)12-14-23-24(3,4)21-9-7-8-10-22(21)26(23)5;1-5(2,3)4/h7-14,17H,6,15-16H2,1-5H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
XRSIKGCNQLNUKF-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CCCl)C1=CC(=C(C=C1)/C=C/C2=[N+](C3=CC=CC=C3C2(C)C)C)C.OS(=O)(=O)[O-] |
Canonical SMILES |
CCN(CCCl)C1=CC(=C(C=C1)C=CC2=[N+](C3=CC=CC=C3C2(C)C)C)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
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